ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate
Overview
Description
Ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate is a chemical compound with the CAS number 148550-19-0 . It has a molecular weight of 211.26 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H17N3O2/c1-3-5-6-7-12-8 (9 (11)13-7)10 (14)15-4-2/h3-6,11H2,1-2H3, (H,12,13)
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 103-106°C .Scientific Research Applications
Supramolecular Structures
The study of supramolecular structures involving derivatives of ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate reveals complex hydrogen-bonded arrangements. For example, ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates exhibit diverse hydrogen-bonded supramolecular structures ranging from one-dimensional chains to three-dimensional frameworks, facilitated by combinations of N-H...N, C-H...N, and C-H...O hydrogen bonds. These structural variations demonstrate the compound's versatility in forming different molecular assemblies, which could be pivotal in designing new materials and understanding molecular interactions (Costa et al., 2007).
Synthesis Methods
The synthesis of this compound derivatives has been explored through various methods, indicating its significance in chemical research. For instance, the synthesis of ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, a key intermediate in pharmaceutical development, showcases innovative approaches involving microwave irradiation, oxidation, esterification, and the Grignard reaction (Shen Zheng-rong, 2007). These methods reflect the compound's relevance in streamlining synthetic pathways and enhancing the efficiency of chemical processes.
Biological Activities
Research into the biological activities of this compound derivatives has uncovered potential applications in agriculture and medicine. Preliminary bioassays suggest that certain derivatives exhibit fungicidal and plant growth regulation activities, highlighting their potential as agrochemicals. Such findings are instrumental in the development of new compounds for improving crop protection and yield (Minga, 2005).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Imidazole compounds are known to interact with a variety of biological targets. They are the core structure of many natural products such as histidine, purine, and histamine . The specific targets of “ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate” would depend on its specific structure and properties.
Mode of Action
The mode of action of imidazole compounds can vary widely depending on their specific structure and the biological target they interact with. They can act as inhibitors, activators, or modulators of their target proteins .
Biochemical Pathways
Imidazole compounds can affect various biochemical pathways depending on their specific targets. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of “this compound” would depend on its specific chemical properties. Generally, imidazole compounds are highly soluble in water and other polar solvents .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Generally, the result of action of imidazole compounds can range from modulation of protein function to inhibition of cell growth .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, imidazole compounds are amphoteric in nature, showing both acidic and basic properties .
properties
IUPAC Name |
ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-3-5-6-7-12-8(9(11)13-7)10(14)15-4-2/h3-6,11H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJYAWJXRCVBGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1)C(=O)OCC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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